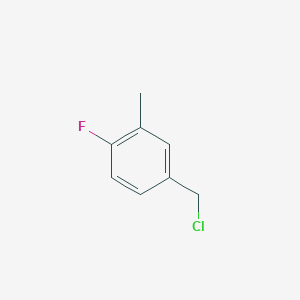

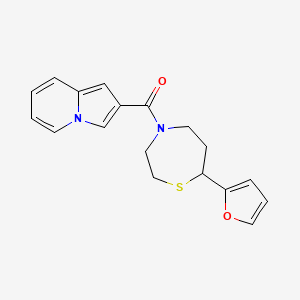

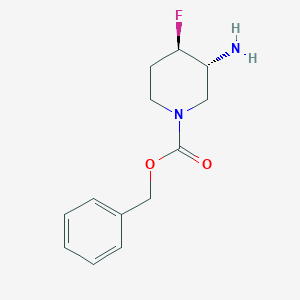

![molecular formula C12H14N2O2 B2543543 叔丁基 1H-吡咯并[3,2-b]吡啶-1-羧酸酯 CAS No. 1018950-15-6](/img/structure/B2543543.png)

叔丁基 1H-吡咯并[3,2-b]吡啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of a tert-butyl ester group and a pyridine moiety fused to the pyrrole ring. The compound is of interest due to its potential as an intermediate in the synthesis of various pharmacologically active molecules, including nicotinic acetylcholine receptor agonists and Tyk2 inhibitors .

Synthesis Analysis

The synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives can be achieved through various synthetic routes. One approach involves a one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr byproduct from the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, yielding the corresponding acids in a single microreactor . Another method describes a large-scale synthesis involving debenzylation and ring hydrogenation of two fused bicyclic rings in a one-pot process, which is optimized for the preparation of multihundred gram quantities . Additionally, a regioselective synthesis approach has been developed to direct selective substitutions to the desired positions on the pyrrole ring, facilitated by the bulky tert-butyl moiety .

Molecular Structure Analysis

The molecular structure of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives can be characterized using spectroscopic methods and confirmed by X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, was synthesized and its structure was elucidated to crystallize in the triclinic space group with specific cell parameters, exhibiting intermolecular hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate scaffold is reactive and can be further functionalized. For example, 3-hydroxy-1H-pyrrole, an unstable derivative, reacts readily with mild electrophiles at the 2-position, and its flash vacuum pyrolysis yields pyrano[3,2-b]pyrrol-5(1H)-one . Moreover, the tert-butyl group in the 4-position of pyridine derivatives can be introduced via highly regioselective addition of tert-butyl magnesium reagents in a transition-metal-free process .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives are influenced by the substituents on the pyrrole ring and the nature of the fused pyridine ring. These properties are crucial for the compound's reactivity and its potential applications in medicinal chemistry. The tert-butyl group is known to impart steric bulk, which can affect the solubility and reactivity of the molecule. The pyridine moiety can engage in various non-covalent interactions, which may be exploited in drug design .

科学研究应用

合成和化学转化

与芳基硼酸的偶联反应:叔丁基羰基 1,2,3,6-四氢-4-[(三氟甲基)磺酰氧基]吡啶-1-羧酸酯的合成经历了与各种取代芳基硼酸的钯催化偶联反应,生成了一系列叔丁基-4-芳基-1,2,3,6-四氢吡啶-1-羧酸酯 (Wustrow & Wise, 1991).

用于烟碱乙酰胆碱受体激动剂的大规模合成:叔丁基六氢-2,5-甲烷吡咯并[3,2-c]吡啶-1(4H)-羧酸酯(一种烟碱乙酰胆碱受体激动剂的中间体)的一个优化的规模合成过程涉及一锅法转化,包括去苄基和环氢化 (Jarugu et al., 2018).

晶体学和结构分析

- 晶体结构分析:合成了叔丁基 2-((苯硫基)羰基)吡咯烷-1-羧酸酯并进行了表征,X 射线衍射研究证实了其结构 (Naveen et al., 2007).

有机合成和催化

吡咯烷的不对称合成:开发了一种通过腈阴离子环化实现 N-叔丁基二取代吡咯烷的不对称合成实用方法,实现了高产率和对映体过量 (Chung et al., 2005).

氟化吡咯并吡啶的合成:开发了氟化吡咯并[2,3-b]吡啶的合成,包括去除叔丁基保护基和产物糖基化的步骤 (Iaroshenko et al., 2009).

杂环化学

- 吡唑并[5,1-c][1,2,4]三嗪的再环化:用烷基锂处理叔丁基 2-(7-溴-3-叔丁基-8-R-4-氧代吡唑并[5,1-c][1,2,4]三嗪-1(4H)-基)乙酸酯会引发快速的级联反应,形成叔丁基 7-氨基-3-叔丁基-8-R-2-氧代-1,2-二氢吡咯并[1,2-b][1,2,4]三嗪-6-羧酸酯 (Ivanov, 2020).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOODQOVWXMMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

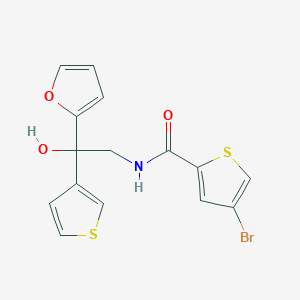

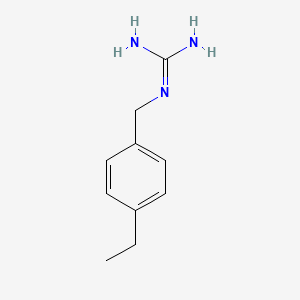

![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)

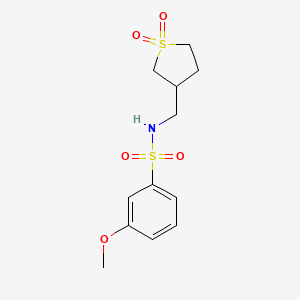

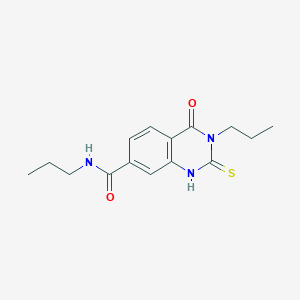

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)

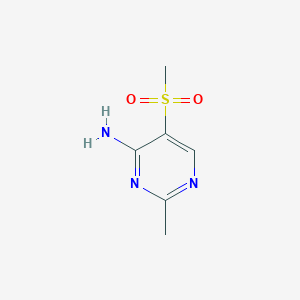

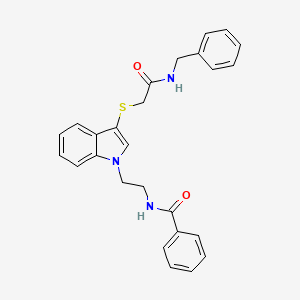

![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)

![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)

![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)